molecular formula C11H10ClN3O3 B1206193 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole CAS No. 77935-72-9

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole

Cat. No.: B1206193
CAS No.: 77935-72-9
M. Wt: 267.67 g/mol
InChI Key: IAGPLHFYMJKFTJ-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a carbamoyl group, a chloro-substituted hydroxyphenyl group, and a methoxy group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyrazole intermediate with an isocyanate or carbamoyl chloride.

    Substitution with Chloro and Hydroxy Groups: The chloro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and hydroxylating agents.

    Methoxylation: The methoxy group can be introduced by methylation of the hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methylpyrazole
  • 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-ethoxypyrazole
  • 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-propoxypyrazole

Uniqueness

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c1-18-10-5-8(11(13)17)14-15(10)6-2-3-9(16)7(12)4-6/h2-5,16H,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGPLHFYMJKFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=C(C=C2)O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228585
Record name 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77935-72-9
Record name 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077935729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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